molecular formula C15H9Cl2NS B10843838 4,5-Bis(4-chlorophenyl)isothiazole

4,5-Bis(4-chlorophenyl)isothiazole

Cat. No. B10843838
M. Wt: 306.2 g/mol
InChI Key: FCOMTKBRAKMDNZ-UHFFFAOYSA-N
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Description

4,5-Bis(4-chlorophenyl)isothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms This compound is part of the isothiazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-chlorophenyl)isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired isothiazole compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-chlorophenyl)isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

4,5-Bis(4-chlorophenyl)isothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-chlorophenyl)isothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

4,5-Bis(4-chlorophenyl)isothiazole can be compared with other similar compounds, such as:

    Thiazole: A simpler analog with a similar ring structure but different substituents.

    Isoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    Benzothiazole: Features a fused benzene ring, offering unique electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C15H9Cl2NS

Molecular Weight

306.2 g/mol

IUPAC Name

4,5-bis(4-chlorophenyl)-1,2-thiazole

InChI

InChI=1S/C15H9Cl2NS/c16-12-5-1-10(2-6-12)14-9-18-19-15(14)11-3-7-13(17)8-4-11/h1-9H

InChI Key

FCOMTKBRAKMDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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